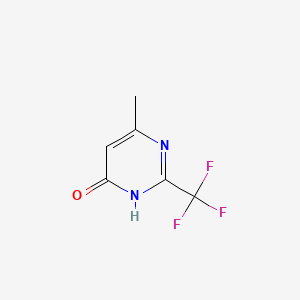![molecular formula C11H7Cl2NO2S B1417220 2-[2-(2,3-二氯苯基)-1,3-噻唑-4-基]乙酸 CAS No. 1094293-77-2](/img/structure/B1417220.png)
2-[2-(2,3-二氯苯基)-1,3-噻唑-4-基]乙酸
描述
The compound is a derivative of phenylacetic acid, which is a type of non-steroidal anti-inflammatory drug (NSAID) . It has a role as a non-narcotic analgesic, an antipyretic, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, a xenobiotic, an environmental contaminant, a drug allergen and a non-steroidal anti-inflammatory drug .
Synthesis Analysis
While specific synthesis information for this compound was not found, similar compounds such as Diclofenac have been synthesized and characterized by physico-chemical analysis, spectral methods, TGA/DTA and X-Ray diffraction studies .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as crystallography, Hirshfeld surface, QTAIM and NCIPlots . The addition of two chlorine groups in the ortho position of the phenyl ring locks the ring in maximal torsion which is related to increased potency .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, 2,4-Dichlorophenylacetic acid has a molecular weight of 205.03 g/mol .科学研究应用
医药应用
化合物 2-[2-(2,3-二氯苯基)-1,3-噻唑-4-基]乙酸 因其抗炎和镇痛特性而显示出潜在的医药应用前景。 研究表明,噻唑烷酮环的存在增强了这些活性,表明它在开发治疗疼痛和炎症的新药方面具有用途 .
农用化学品应用
在农用化学品研究中,该化合物被用作内标,用于检测血液和土壤样品中的酚氧烷酸类除草剂。 这突出了它在环境监测和除草剂使用安全性评估中的作用 .
作用机制
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid may also interact with various biological targets.
Mode of Action
It is known that similar compounds, such as diclofenac acid, inhibit cyclooxygenase activity, thereby blocking the conversion of arachidonic acid to prostaglandins . Prostaglandins are key mediators of pain, fever, and inflammation .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds, such as 2,4-dichlorophenylacetic acid, have a molecular weight of 20504, a density of 13806 (rough estimate), a melting point of 101-103 °C, and a boiling point of 29445°C (rough estimate) . These properties may influence the compound’s bioavailability.
Result of Action
Similar compounds, such as diclofenac acid, are known to relieve pain, reduce fever, and alleviate inflammation by inhibiting cyclooxygenase activity .
Action Environment
It is known that similar compounds, such as 2,4-dichlorophenylacetic acid, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These solubility properties may influence the compound’s action in different environments.
生化分析
Biochemical Properties
2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and influencing downstream signaling events .
Cellular Effects
The effects of 2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the expression of genes involved in inflammation and apoptosis . Moreover, it can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its inhibition of COX enzymes reduces the production of prostaglandins, which are mediators of inflammation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of inflammatory pathways .
Dosage Effects in Animal Models
The effects of 2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause toxic or adverse effects, including gastrointestinal disturbances and liver toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity .
Metabolic Pathways
2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted in the urine . The compound’s effects on metabolic flux and metabolite levels can influence overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into cells via organic anion transporters and distributed to various tissues, including the liver and kidneys .
Subcellular Localization
The subcellular localization of 2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism . Additionally, its presence in the nucleus can affect gene expression and transcriptional regulation .
属性
IUPAC Name |
2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2S/c12-8-3-1-2-7(10(8)13)11-14-6(5-17-11)4-9(15)16/h1-3,5H,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKQYIRJKQFPBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC(=CS2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


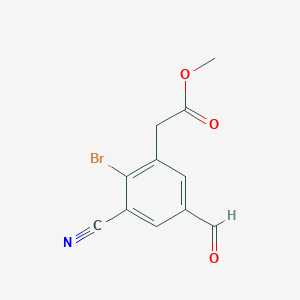
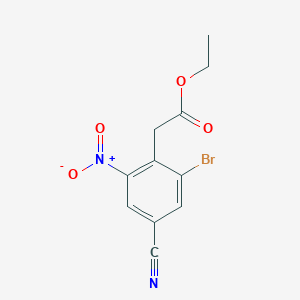

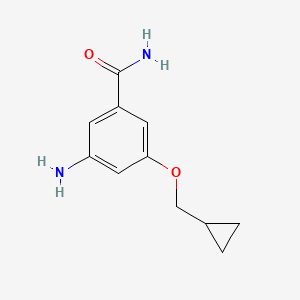

![2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro-](/img/structure/B1417148.png)
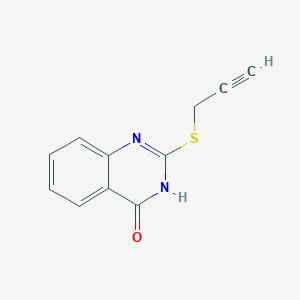
![4-Amino-benzo[1,2,5]thiadiazol-5-ol](/img/structure/B1417150.png)
![1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1417153.png)
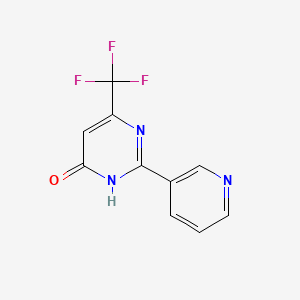
![1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole](/img/structure/B1417157.png)
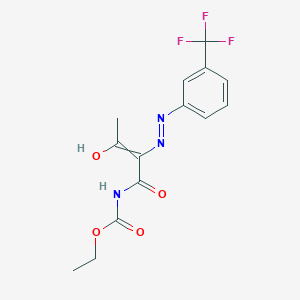
![3-amino-5-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1417159.png)
